

Comparative Analysis of the ^{13}C NMR Spectrum of Methyl 2-hydroxy-6-methylbenzoate

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Compound of Interest

Compound Name: *Methyl 2-hydroxy-6-methylbenzoate*

Cat. No.: B1216259

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This guide provides a comparative analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **Methyl 2-hydroxy-6-methylbenzoate** against structurally similar alternatives, namely Methyl Salicylate and Methyl 2,6-dimethylbenzoate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the spectral data, experimental protocols, and structural correlations.

Data Presentation: ^{13}C NMR Chemical Shifts

The following table summarizes the experimental ^{13}C NMR chemical shift data (in ppm) for **Methyl 2-hydroxy-6-methylbenzoate** and its selected alternatives. The spectra were referenced to Tetramethylsilane (TMS) in deuterated chloroform (CDCl_3).

Carbon Atom	Methyl 2-hydroxy-6-methylbenzoate (δ , ppm)	Methyl Salicylate (δ , ppm)	Methyl 2,6-dimethylbenzoate (δ , ppm)
C1	~118.1	~112.4	~134.8
C2	~161.9	~161.7	~130.3
C3	~111.3	~117.6	~128.0
C4	~135.2	~135.8	~130.3
C5	~123.8	~119.3	~128.0
C6	~140.2	~130.1	~134.8
C=O	~170.8	~170.5	~170.1
O-CH ₃	~52.3	~52.2	~51.8
Ar-CH ₃	~23.9	-	~20.9

Experimental Protocols

A detailed methodology for acquiring the ¹³C NMR spectra is provided below to ensure reproducibility and accurate comparison.

Sample Preparation

- Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.
- Sample Concentration: For a standard ¹³C NMR spectrum, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent.^[1] For samples with limited availability, a higher concentration in a smaller volume or the use of micro-NMR tubes may be necessary.^[2]
- Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds.^[3] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[2][3]
- Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

NMR Data Acquisition

- Instrumentation: The spectra were acquired on a 400 MHz NMR spectrometer.[4]
- Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. [5]
 - Spectral Width: A typical spectral width for ^{13}C NMR is 0-220 ppm.
 - Acquisition Time: The time during which the signal is detected.
 - Relaxation Delay: A delay between pulses to allow the nuclei to return to their equilibrium state.
 - Number of Scans: Due to the low natural abundance of ^{13}C , multiple scans are accumulated to improve the signal-to-noise ratio.[6]

Data Processing

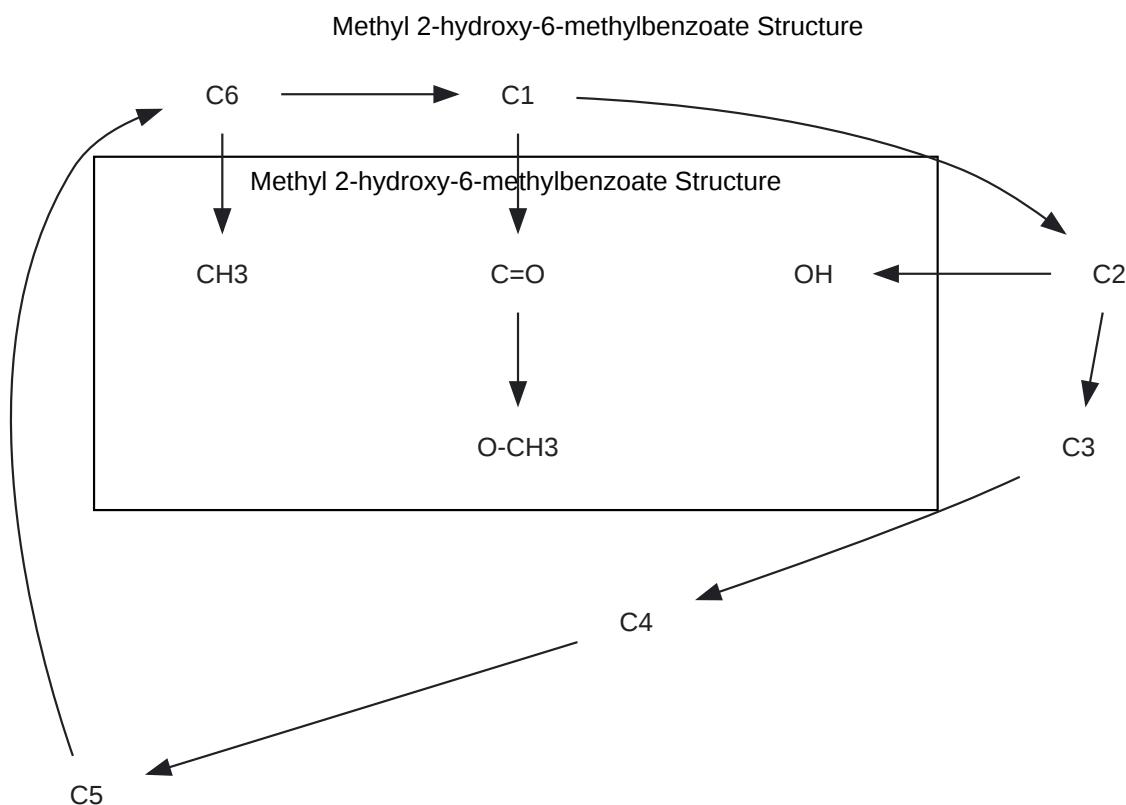
- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

- Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm. The solvent signal (for CDCl₃, a triplet at ~77.16 ppm) can also be used for calibration.[7]
- Peak Picking: The chemical shift of each peak is determined and reported in ppm.

Mandatory Visualizations

Chemical Structure and Carbon Numbering

The following diagram illustrates the chemical structure of **Methyl 2-hydroxy-6-methylbenzoate** with the carbon atoms numbered to correspond with the data in the comparison table.

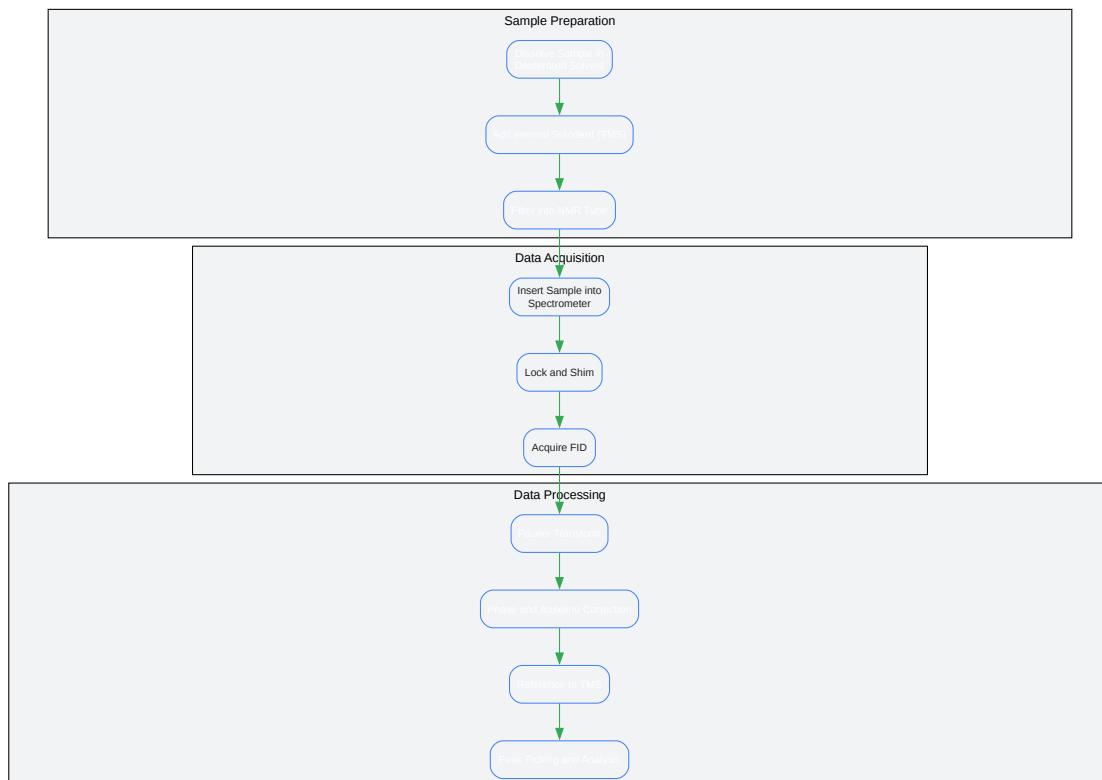


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Figure 1: Structure of **Methyl 2-hydroxy-6-methylbenzoate** with carbon numbering.

Experimental Workflow

The generalized workflow for obtaining a ^{13}C NMR spectrum is depicted in the following diagram.



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Figure 2: Generalized workflow for ^{13}C NMR spectroscopy.

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